![molecular formula C13H15NO4 B3099520 (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)((S)-3-hydroxypyrrolidin-1-yl)methanone CAS No. 1354025-34-5](/img/structure/B3099520.png)
(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)((S)-3-hydroxypyrrolidin-1-yl)methanone
Overview
Description
Scientific Research Applications
B-Raf Inhibitory and Anti-Proliferation Activities
A study by Yang et al. (2012) synthesized novel 2,3-dihydrobenzo[b][1,4]dioxin-containing 4,5-dihydro-1H-pyrazole derivatives, evaluating them for B-Raf inhibitory and anti-proliferation activities. Among these, certain compounds demonstrated potent biological activity against B-Raf(V600E) and human melanoma cell lines, indicating potential for cancer treatment research. The introduction of the 2,3-dihydrobenzo[b][1,4]dioxin structure was noted to enhance bioactivity, showing promise for future design of B-Raf inhibitors (Yang et al., 2012).
Synthesis and Characterization
Chen et al. (2012) reported the synthesis and characterization of 5,6-Dimethoxy-N-[(R)-4-methoxy-2-(prop-1-en-2-yl)-2,3-dihydrobenzofuran-5-yl]-1,1a,2,7b-tetrahydrocyclopropa[c]chromene-7b-carboxamide, a compound synthesized from rotenone and dimethyloxosulphonium methylide. This research demonstrates the compound's structural and chemical properties through various analytical techniques (Chen et al., 2012).
Antimicrobial and Antioxidant Activities
Research on derivatives of 2,3-dihydrobenzo[b][1,4]dioxin has also explored antimicrobial and antioxidant properties. For example, Bassyouni et al. (2012) synthesized a series of compounds evaluated for these activities. Some compounds showed high activity against various pathogens and demonstrated significant antioxidant capabilities, indicating their potential for therapeutic application (Bassyouni et al., 2012).
Synthesis for Organic Light-Emitting Devices
Jayabharathi et al. (2018) tailored the molecular design of twisted dihydrobenzodioxin phenanthroimidazole derivatives for use in non-doped blue organic light-emitting devices (OLEDs). The study focused on enhancing the electroluminescent properties of these compounds, demonstrating their potential in the development of efficient OLEDs with specific emission characteristics (Jayabharathi et al., 2018).
Future Directions
The future directions for the study of similar compounds could involve finding more efficient and simpler methods for their synthesis . Additionally, further studies could focus on understanding the specific mechanisms of action, physical and chemical properties, and safety and hazards of “(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)((S)-3-hydroxypyrrolidin-1-yl)methanone”.
properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-yl-[(3S)-3-hydroxypyrrolidin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c15-9-5-6-14(7-9)13(16)12-8-17-10-3-1-2-4-11(10)18-12/h1-4,9,12,15H,5-8H2/t9-,12?/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKGLSUFGUMIMAC-QHGLUPRGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C(=O)C2COC3=CC=CC=C3O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1O)C(=O)C2COC3=CC=CC=C3O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)((S)-3-hydroxypyrrolidin-1-yl)methanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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